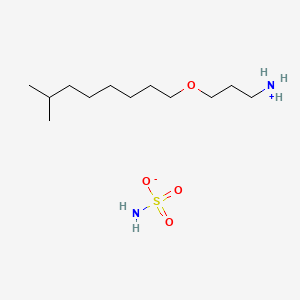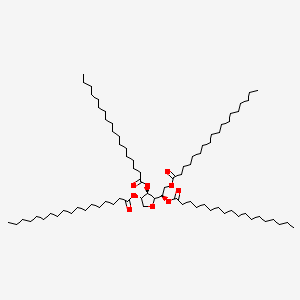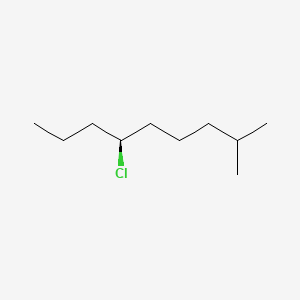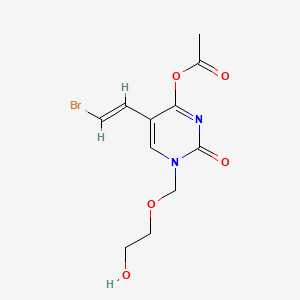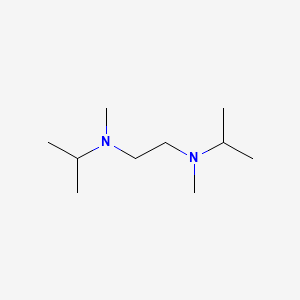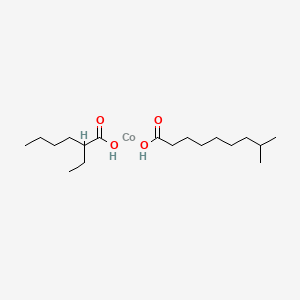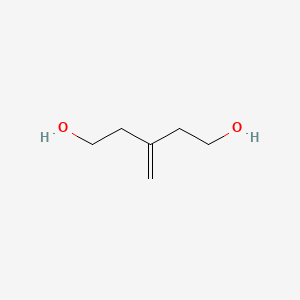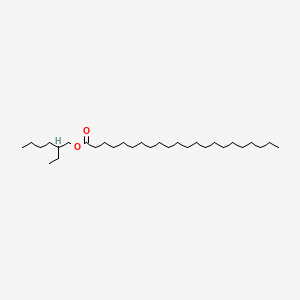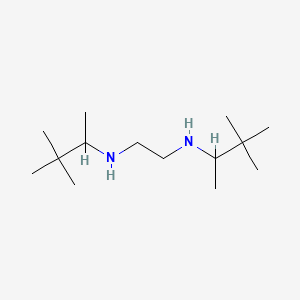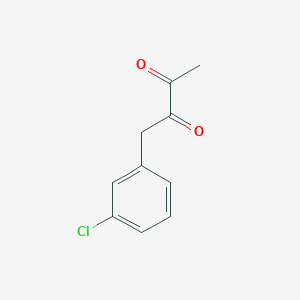
Copper bis(methylbenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper bis(methylbenzenesulphonate) is a coordination compound with the chemical formula C14H14CuO6S2 It is a copper(II) complex where the copper ion is coordinated by two methylbenzenesulphonate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper bis(methylbenzenesulphonate) can be synthesized through the reaction of copper(II) salts with methylbenzenesulphonic acid under controlled conditions. One common method involves dissolving copper(II) acetate in a suitable solvent, such as ethanol or water, and then adding methylbenzenesulphonic acid. The reaction mixture is stirred and heated to facilitate the formation of the copper complex. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of copper bis(methylbenzenesulphonate) may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Copper bis(methylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, where it is reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The methylbenzenesulphonate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other molecules, such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the copper center.
Substitution: Ligand exchange reactions can be carried out using ligands such as ammonia or ethylenediamine.
Coordination: Coordination reactions typically involve the addition of the desired ligand to a solution of copper bis(methylbenzenesulphonate) under mild conditions.
Major Products Formed
Oxidation: Products may include copper(I) or copper(III) complexes, depending on the oxidizing agent used.
Substitution: The major products are new copper complexes with different ligands.
Coordination: The formation of new coordination complexes with various ligands.
Scientific Research Applications
Copper bis(methylbenzenesulphonate) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studies on enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use in antimicrobial therapies and as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its unique electronic properties.
Mechanism of Action
The mechanism by which copper bis(methylbenzenesulphonate) exerts its effects involves the interaction of the copper center with target molecules. In catalytic applications, the copper ion can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, the copper ion can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The methylbenzenesulphonate ligands may also play a role in stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Copper bis(methylbenzenesulphonate) can be compared with other copper(II) complexes, such as copper(II) sulfate and copper(II) acetate. Unlike these simpler salts, copper bis(methylbenzenesulphonate) has more complex ligands that can confer additional stability and reactivity. Similar compounds include:
Copper(II) sulfate: A common copper salt used in various applications, but with different reactivity and solubility properties.
Copper(II) acetate: Another copper complex with simpler ligands, used in organic synthesis and as a precursor for other copper compounds.
Copper(II) bis(thiosemicarbazone): A complex used in medical imaging and therapy, with different ligand structures and biological activities.
Properties
CAS No. |
73188-73-5 |
|---|---|
Molecular Formula |
C14H14CuO6S2 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
copper;2-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.Cu/c2*1-6-4-2-3-5-7(6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
SGYSNRGEYVWMQE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)[O-].CC1=CC=CC=C1S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


